Piericidin A from microbial source

Mitochondrial Complex I Enzyme Inhibition Potency Comparison

Piericidin A (also known as Piericidin A1, CAS 2738-64-9) is a microbial secondary metabolite predominantly produced by Streptomyces mobaraensis. Structurally, it is a 4-pyridinol linked to a methylated polyketide side chain, functioning as a competitive inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) by mimicking coenzyme Q (ubiquinone).

Molecular Formula C25H37NO4
Molecular Weight 415.6 g/mol
Cat. No. B7880893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiericidin A from microbial source
Molecular FormulaC25H37NO4
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(C(C)C=C(C)CC=CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
InChIInChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-11,13,15,19,22,27H,12,14H2,1-8H3,(H,26,28)/b11-10+,16-13+,17-15+,18-9+/t19-,22+/m0/s1
InChIKeyZQLBCAUKNYXILZ-XOKLFHNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piericidin A from Microbial Source: A Ubiquinone-Competitive Mitochondrial Complex I Inhibitor with Defined Potency and Selectivity Profile


Piericidin A (also known as Piericidin A1, CAS 2738-64-9) is a microbial secondary metabolite predominantly produced by Streptomyces mobaraensis [1]. Structurally, it is a 4-pyridinol linked to a methylated polyketide side chain, functioning as a competitive inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) by mimicking coenzyme Q (ubiquinone) [2]. Its primary mode of action involves tight binding at the ubiquinone-binding site, thereby disrupting the electron transport chain and cellular respiration . Beyond its classical role as a Complex I inhibitor, Piericidin A exhibits antimicrobial, insecticidal, and antitumor activities, and has been characterized as a quorum-sensing inhibitor [3].

Why Piericidin A Cannot Be Substituted by Other Complex I Inhibitors: Critical Distinctions in Binding Site Overlap, Potency, and Downstream Functional Effects


While several Complex I inhibitors share the ubiquinone-binding site as a common target, Piericidin A exhibits a distinct pharmacological fingerprint that precludes simple substitution. Unlike rotenone, with which it shares Class A ROS-elevating properties, Piericidin A demonstrates an approximately 30-fold higher potency (IC50 72 nM vs. 2226 nM) in bacterial Complex I assays [1]. Compared to the annonaceous acetogenins (e.g., annonacin), Piericidin A is approximately 2-fold less potent in cell-free Complex I inhibition, yet it induces a unique redistribution of phosphorylated tau in neuronal models—a downstream effect not universally shared by other Complex I inhibitors [2]. Furthermore, subtle structural modifications within the piericidin family itself (e.g., C4'-hydroxyl group methylation) can reduce Complex I inhibitory potency by over 100-fold, underscoring the non-fungible nature of the native compound's precise molecular interactions [3]. These quantitative and qualitative divergences necessitate compound-specific validation; generic substitution based solely on target class is scientifically unsound.

Piericidin A Procurement Justification: Head-to-Head Quantitative Evidence Versus Rotenone, Annonacin, and Structural Analogs


Piericidin A Exhibits ~30-Fold Higher Complex I Inhibitory Potency Than Rotenone in a Direct Comparative Titration Using Soluble Bacterial Enzyme

In a direct head-to-head comparison using purified soluble Complex I from Paracoccus denitrificans, Piericidin A demonstrated an IC50 of 72 ± 7 nM, which is approximately 31-fold lower (i.e., more potent) than the IC50 of 2226 ± 185 nM observed for rotenone under identical assay conditions [1].

Mitochondrial Complex I Enzyme Inhibition Potency Comparison

Piericidin A Demonstrates Slightly Lower Cell-Free Complex I Potency Than Annonacin, but Induces a Unique Neuronal Tau Redistribution Phenotype Not Observed with All Acetogenins

In a cell-free assay, the potency of Piericidin A to inhibit mitochondrial Complex I is approximately 2-fold smaller than that of annonacin [1]. However, in cultured neurons, Piericidin A potently induces the redistribution of phosphorylated tau from dendrites into the cell soma, an effect that contributes to neuronal cell death [1]. While annonaceous acetogenins as a class are extremely potent Complex I inhibitors, this specific downstream tau pathology induction is a distinct functional outcome that is not universally shared across all Complex I inhibitors and may be particularly relevant for modeling tau-related neurodegenerative diseases.

Neurodegeneration Tauopathy Complex I Inhibition

Functional Classification: Piericidin A and Rotenone Both Belong to Class A Inhibitors That Increase Reactive Oxygen Species (ROS) Production, Distinguishing Them from Class B Inhibitors

In isolated bovine heart submitochondrial membrane fragments, Piericidin A was classified as a Class A Complex I inhibitor alongside rotenone and rolliniastatins 1 and 2. These Class A inhibitors consistently increase reactive oxygen species (ROS) production during forward electron transfer, in contrast to Class B inhibitors (e.g., stigmatellin, mucidin) which prevent ROS production even in the presence of Class A compounds [1].

Reactive Oxygen Species Oxidative Stress Functional Pharmacology

Structural Determinants of Potency: The C4'-Hydroxyl Group is Critical for Piericidin A's High-Affinity Complex I Binding, with Methylation Reducing Potency >100-Fold

A systematic structure-activity relationship (SAR) study using synthetic piericidin analogs revealed that methylation of the C4'-hydroxyl group (compound 55) reduces Complex I inhibitory potency by over 100-fold (IC50 = 750 nM) compared to the parent piericidin A1 (IC50 = 3.7 nM) [1]. Similarly, removal of the C4' phenol in the simplified farnesyl side-chain analog (compound 59) reduces potency to an IC50 of 400 nM [1]. In contrast, the enantiomer ent-piericidin A1 (ent-1) exhibited only a 2.5-fold reduction in potency (IC50 = 8.8 nM) [1].

Structure-Activity Relationship Analog Potency Binding Affinity

Selective Cytotoxicity in Glucose-Deprived Cancer Cells: Piericidin A Induces Cell Death in Etoposide-Resistant HT-29 Colon Carcinoma Cells with an IC50 of 7.7 nM

In glucose-deprived, etoposide-resistant HT-29 human colon carcinoma cells, Piericidin A prevents upregulation of GRP78 and induces cell death with an IC50 of 7.7 nM . This selective cytotoxicity under metabolic stress conditions is a distinct attribute not widely reported for all Complex I inhibitors.

Cancer Metabolism Drug Resistance Selective Toxicity

In Vivo Tau Pathology Aggravation: Chronic Piericidin A Exposure Significantly Increases Phospho-Tau Immunoreactive Cells in the Cerebral Cortex of P301S Transgenic Mice

In a transgenic mouse model of tauopathy (P301S+/+), chronic administration of Piericidin A (0.5 mg/kg/day for 28 days via osmotic minipumps) significantly increased the number of phospho-tau immunoreactive cells in the cerebral cortex and reduced synaptic density, effects not observed in wild-type mice . This demonstrates that Piericidin A specifically exacerbates genetically determined tau pathology in vivo.

In Vivo Pharmacology Tauopathy Model Neurodegeneration

Optimizing Experimental Outcomes: Recommended Scenarios for Piericidin A Procurement Based on Quantitative Evidence


High-Resolution Studies of Bacterial Complex I Ubiquinone-Binding Site Interactions

Given its ~31-fold higher potency compared to rotenone in the P. denitrificans Complex I model (IC50 72 nM vs. 2226 nM) [1], Piericidin A is the preferred inhibitor for structural and kinetic studies requiring sensitive detection of ubiquinone-site interactions in bacterial systems. Its high affinity allows for lower working concentrations, minimizing non-specific binding and enabling more precise kinetic analyses.

Modeling Tau Redistribution and Mitochondrial Dysfunction in Neurodegenerative Disease Research

Piericidin A uniquely induces a redistribution of phosphorylated tau in cultured neurons and aggravates tau pathology in vivo in P301S transgenic mice [1]. Unlike some more potent Complex I inhibitors that do not elicit this specific phenotype, Piericidin A is the compound of choice for investigating the mechanistic link between mitochondrial complex I inhibition and tau-mediated neurodegeneration.

Investigating ROS-Dependent Signaling Pathways in Mammalian Mitochondria

As a validated Class A Complex I inhibitor that robustly increases reactive oxygen species (ROS) production in bovine heart submitochondrial particles [1], Piericidin A is an essential tool for experiments designed to probe redox signaling, oxidative stress responses, and mitochondrial retrograde signaling pathways. Its distinct binding kinetics may offer advantages over rotenone in certain experimental contexts.

Targeting Metabolic Vulnerabilities in Drug-Resistant Cancer Cells

With an IC50 of 7.7 nM for inducing cell death in glucose-deprived, etoposide-resistant HT-29 colon carcinoma cells [1], Piericidin A is a high-value chemical probe for studies exploring synthetic lethality strategies that combine mitochondrial Complex I inhibition with metabolic stress or glucose restriction. Its potent activity in a drug-resistant background makes it a compelling candidate for cancer metabolism research.

Technical Documentation Hub

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